A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the comprehensive physicochemical characterization of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride, a novel spirocyclic compound with potential pharmaceutical applications. In the absence of extensive published data, this document serves as a procedural whitepaper, outlining the critical experimental methodologies and theoretical underpinnings necessary to determine its key physicochemical properties. By adhering to the principles of scientific integrity, this guide equips researchers with the necessary protocols to elucidate the compound's melting point, solubility, dissociation constant (pKa), and partition coefficient (LogP/LogD). Understanding these parameters is fundamental to advancing this molecule through the drug discovery and development pipeline, from formulation design to predicting its in vivo behavior.
Introduction and Molecular Structure
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride is a spiro compound featuring a unique three-dimensional architecture. The molecule incorporates a piperidine ring fused via a spiro-carbon to a tetrahydrofuran ring, with aminomethyl and hydroxyl functional groups. The hydrochloride salt form suggests its potential for improved solubility and stability compared to the free base. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Table 1: Molecular Identifiers for 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
| Identifier | Value | Source |
| CAS Number | 1803611-97-3 | [3] |
| InChI Code | 1S/C10H19NO2.ClH/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10;/h8-9,12H,1-7,11H2;1H | 3[3] |
| InChI Key | TWMCAOWLHWGZPI-UHFFFAOYSA-N | 3[3] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | Derived from structure |
| Molecular Weight | 221.72 g/mol | Calculated from formula |
Determination of Melting Point
The melting point is a critical physical property that provides information about the purity and identity of a crystalline solid. For a hydrochloride salt, the melting point can also be an indicator of its thermal stability.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard and widely accepted technique for determining the melting point of a solid.[4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[5]
-
Load the sample into a capillary tube by tapping the open end into the powder.[5][6]
-
Compact the sample by dropping the capillary tube, sealed end down, through a long glass tube onto a hard surface. The final packed sample height should be 2-3 mm.[5][6]
-
-
Instrument Setup and Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.[6]
-
Set a rapid heating rate to approach the expected melting point (if unknown, a preliminary rapid scan can be performed on a separate sample).[5][6]
-
When the temperature is approximately 10-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]
-
Data Presentation:
Table 2: Template for Melting Point Data
| Trial | Onset Temperature (°C) | Completion Temperature (°C) | Melting Range (°C) | Observations |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Causality and Trustworthiness
A sharp melting range (typically less than 2°C) is indicative of a high degree of purity. A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The slow heating rate near the melting point is crucial for accuracy, as it allows for efficient heat transfer from the heating block to the sample.
Solubility Profile
Solubility is a key determinant of a drug's bioavailability. For ionizable compounds like 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride, solubility is highly dependent on the pH of the medium.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8]
Step-by-Step Methodology:
-
Preparation of Media:
-
Equilibration:
-
Add an excess amount of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride to a known volume of each buffer in separate vials. The presence of undissolved solid is essential to ensure saturation.[8]
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for a sufficient duration (e.g., 24-72 hours) to reach equilibrium.[7]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Data Presentation:
Table 3: Template for pH-Dependent Solubility Data
| pH of Medium | Temperature (°C) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) |
| 1.2 | 37 | ||
| 4.5 | 37 | ||
| 6.8 | 37 | ||
| 7.4 | 37 |
Rationale and Validation
This method ensures that the measured solubility represents the true thermodynamic equilibrium between the solid and the solution. The use of multiple time points for sampling until a plateau in concentration is reached can validate that equilibrium has been achieved. The choice of a stability-indicating analytical method is crucial to ensure that the measured concentration is that of the intact drug and not its degradation products.
Dissociation Constant (pKa) Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a molecule with an amine group, the pKa will dictate its charge state at different physiological pHs, which significantly impacts its absorption, distribution, and target engagement.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride in a suitable solvent (e.g., water or a co-solvent system if solubility is limited). The concentration should be around 1 mM.[10]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]
-
-
Titration:
-
Calibrate a pH meter using standard buffers.[10]
-
Immerse the calibrated pH electrode into the sample solution.
-
For the hydrochloride salt of a basic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments.[10]
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve.
-
dot
Caption: Workflow for pKa determination by potentiometric titration.
Scientific Justification
This method directly measures the change in proton concentration as the amine group is deprotonated by the addition of a strong base. The inflection point of the titration curve corresponds to the equivalence point, where all the protonated amine has been neutralized. The pKa is the pH at which half of the amine groups have been neutralized, which corresponds to the midpoint of the buffer region on the titration curve.
Lipophilicity: Partition and Distribution Coefficients (LogP and LogD)
Lipophilicity is a crucial parameter that influences a drug's ability to cross cell membranes and its distribution into various tissues. LogP represents the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.
Experimental Protocol: Shake-Flask Method for LogD
The shake-flask method is a direct and reliable way to measure the distribution of a compound between an aqueous and an immiscible organic phase.[11][][13]
Step-by-Step Methodology:
-
Phase Preparation:
-
Use n-octanol and a phosphate buffer of a specific pH (e.g., 7.4 to mimic physiological conditions) as the two phases.
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Dissolve a known amount of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride in the pre-saturated buffer.
-
Add an equal volume of pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[11]
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation:
-
Calculate LogD using the following formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
dot
Caption: Workflow for LogD determination using the shake-flask method.
Mechanistic Insight
The LogD value provides a more physiologically relevant measure of lipophilicity for an ionizable compound than LogP. At pH 7.4, a portion of the amine group will be protonated (ionized) and hydrophilic, while the unprotonated form will be more lipophilic. The LogD value reflects the overall distribution of both species, which is critical for predicting its behavior in the body.
Conclusion
The physicochemical properties of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride are fundamental to its potential as a drug candidate. This guide provides a robust set of experimental protocols for the determination of its melting point, solubility, pKa, and LogD. The data generated from these studies will provide a solid foundation for formulation development, ADME profiling, and further preclinical and clinical investigations. Adherence to these scientifically sound and validated methodologies will ensure the generation of reliable and reproducible data, accelerating the journey of this promising molecule from the laboratory to the clinic.
References
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